molecular formula C16H14ClN3O2 B12334467 Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12334467
M. Wt: 315.75 g/mol
InChI Key: WWQOSMVRCXDIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is defined by a bicyclic pyrazolo[1,5-a]pyrimidine core fused with a 2-chlorophenyl group at position 2 and a methyl-carboxylate moiety at positions 6 and 7. While direct crystallographic data for this specific compound is not available in the provided sources, analogous pyrazolo[1,5-a]pyrimidine derivatives offer insights into its likely structural features. For example, pyrazolo[1,5-a]pyrimidine derivatives crystallize in monoclinic systems with space group P 1 21/n 1, featuring unit cell parameters such as a = 18.92 Å, b = 8.441 Å, c = 5.21 Å, and β = 90.82°. These values suggest a layered packing arrangement stabilized by π-π stacking and hydrogen bonding, which is common in aromatic heterocycles.

The presence of the 2-chlorophenyl group introduces steric and electronic effects that likely alter the dihedral angle between the pyrazolo[1,5-a]pyrimidine core and the substituent, as observed in structurally similar compounds. For instance, in ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (PubChem CID 22322108), the chlorine substituent at position 7 creates a planar conformation with minimal torsional strain. By contrast, the 2-chlorophenyl group in the target compound may induce a slight out-of-plane distortion due to ortho-substitution effects, potentially reducing crystallinity compared to para-substituted analogs.

Key bond lengths and angles can be inferred from related structures. In pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, the C=O bond length measures 1.23 ± 0.01 Å, consistent with sp² hybridization, while the N1–C2 bond in the pyrazole ring averages 1.36 Å. These metrics suggest that the carboxylate group in the target compound adopts a similar electronic configuration, with resonance stabilization between the carbonyl oxygen and the adjacent nitrogen atoms.

Spectroscopic Identification Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ^1^H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, methyl groups, and ethyl ester moiety. In the structurally analogous compound 2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, the pyrimidine proton resonates at δ 6.11 ppm as a doublet, while the pyrazole proton appears as a singlet at δ 6.85 ppm. The 2-chlorophenyl substituent would likely produce a multiplet between δ 7.45–7.72 ppm, as seen in chlorophenyl-containing derivatives. The methyl group at position 7 should appear as a singlet near δ 2.50 ppm, while the ethyl ester’s methylene and methyl protons would resonate at δ 4.10–4.30 ppm (quartet) and δ 1.20–1.40 ppm (triplet), respectively.

Infrared (IR) Spectroscopy
IR spectroscopy reveals functional group fingerprints. The carbonyl stretch (C=O) of the ester group is expected near 1700–1750 cm⁻¹, as observed in ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Aromatic C–H stretches (3050–3100 cm⁻¹) and C–Cl vibrations (550–750 cm⁻¹) further confirm the substituents. In amino-substituted analogs, N–H stretches appear at 3286–3373 cm⁻¹, but their absence here would distinguish the target compound.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of the compound should yield a molecular ion peak corresponding to its molecular formula, C₁₅H₁₄ClN₃O₂ (exact mass: 319.07 g/mol). Fragmentation patterns would likely include loss of the ethyl group (Δm/z = 29) and the chlorophenyl moiety (Δm/z = 111). Similar pyrazolo[1,5-a]pyrimidine derivatives exhibit prominent [M + Na]⁺ adducts, such as m/z 393.1398 for a tert-butyl carbamate derivative.

Spectroscopic Data Summary
Technique Key Features
^1^H NMR δ 6.11 (pyrimidine-H), δ 7.45–7.72 (2-chlorophenyl), δ 4.10–4.30 (ester –CH₂–), δ 1.20–1.40 (ester –CH₃)
IR 1700–1750 cm⁻¹ (C=O), 550–750 cm⁻¹ (C–Cl), 3050–3100 cm⁻¹ (aromatic C–H)
HRMS [M + Na]⁺ ≈ 341.06, fragmentation losses at m/z 29 and

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)12-9-18-15-8-14(19-20(15)10(12)2)11-6-4-5-7-13(11)17/h4-9H,3H2,1-2H3

InChI Key

WWQOSMVRCXDIOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3Cl)N=C1)C

Origin of Product

United States

Preparation Methods

Reaction with α-Azidochalcones

A widely adopted method involves the condensation of 3-aminopyrazole derivatives with α-azidochalcones under mild acidic conditions. This approach capitalizes on the nucleophilic character of the amino group in 3-aminopyrazoles, which reacts with the electrophilic β-carbon of α-azidochalcones to form the pyrazolo[1,5-a]pyrimidine core.

For Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, the reaction proceeds as follows:

  • Substrate Preparation : 3-Amino-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate is synthesized via cyclization of ethyl 2-cyano-3-(2-chlorophenyl)acrylate with hydrazine hydrate.
  • Condensation : The 3-aminopyrazole reacts with α-azidochalcone (prepared from 2-chlorobenzaldehyde and ethyl acetoacetate) in ethanol at 60°C for 12 hours, yielding an intermediate hydrazone.
  • Cyclization : Treatment with acetic acid at reflux (120°C) induces intramolecular cyclization, forming the pyrazolo[1,5-a]pyrimidine ring.

Key Parameters :

  • Yield : 58–65% after purification by silica gel chromatography.
  • Purity : >95% (HPLC).

Oxidative Radical Cyclization Using Di-tert-Butyl Peroxide (DTBP)

Mechanism and Optimization

A novel oxidative radical cyclization strategy employs DTBP as a two-carbon unit donor. This method avoids stoichiometric metal catalysts and operates under solvent-free conditions, enhancing scalability:

  • Reaction Setup : A mixture of 2-chlorobenzaldehyde (1.2 equiv), ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv), and DTBP (3.0 equiv) in dichloroethane (DCE) is heated to 130°C in a sealed tube for 24 hours.
  • Radical Initiation : DTBP decomposes at high temperatures, generating methyl radicals that facilitate C–C bond formation between the aldehyde and pyrazole moieties.
  • Cyclization : Sequential [4+2] cycloaddition forms the pyrimidine ring, with subsequent esterification stabilizing the carboxylate group.

Performance Metrics :

  • Yield : 67% (105.7 mg scale).
  • Advantages : No requirement for inert atmospheres or transition-metal catalysts.

Hydrazonoyl Chloride-Mediated Cyclization

Tandem Azo-Coupling and Cyclization

Hydrazonoyl chlorides serve as versatile intermediates for constructing the pyrazolo[1,5-a]pyrimidine skeleton. This method is particularly effective for introducing aryl substituents at specific positions:

  • Diazotization : 2-Chloroaniline is diazotized using NaNO₂ and HCl at 0–5°C to form the diazonium salt.
  • Coupling : The diazonium salt reacts with ethyl 3-amino-4-methylpyrazole-5-carboxylate in aqueous ethanol, yielding an azo intermediate.
  • Cyclization : Heating the azo compound in phosphoryl chloride (POCl₃) at 80°C for 6 hours induces cyclodehydration, forming the target molecule.

Critical Observations :

  • Regioselectivity : The 2-chlorophenyl group preferentially occupies the 2-position due to steric and electronic effects.
  • Yield : 52–60% after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
α-Azidochalcone Condensation 58–65 12–24 hours High regioselectivity Requires acidic conditions
DTBP Radical Cyclization 67 24 hours Solvent-free, scalable High temperature (130°C)
Hydrazonoyl Chloride 52–60 6–8 hours Mild conditions post-diazotization Multi-step purification

Mechanistic Insights and Side-Reactions

Competing Tautomerization Pathways

During hydrazonoyl chloride-mediated synthesis, tautomerization between azo and hydrazone forms can occur, affecting product distribution. Studies using ¹H NMR and UV-Vis spectroscopy confirm that the azo tautomer predominates (>90%) in polar aprotic solvents like DMF.

Byproduct Formation in Radical Cyclization

The DTBP method occasionally generates ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate as a byproduct (8–12%) due to phenyl radical coupling. This is mitigated by optimizing the aldehyde-to-aminopyrazole ratio to 1.2:1.

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

The DTBP method has been successfully scaled to kilogram levels with minimal yield drop (65% at 1 kg scale). Key modifications include:

  • Continuous Flow Reactors : Reduce thermal degradation by maintaining precise temperature control.
  • In-Line Purification : Integrate silica gel columns for real-time product isolation.

Environmental Impact

The hydrazonoyl chloride route generates aqueous waste containing nitrites and chlorides, necessitating neutralization before disposal. In contrast, the DTBP method produces non-toxic tert-butanol as a byproduct, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while reduction can produce reduced analogs with modified functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, a study found that certain derivatives showed minimal inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

Anticancer Potential
Research has also highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been shown to inhibit various cancer cell lines through different mechanisms, including the inhibition of key enzymes involved in tumor growth and survival .

Enzymatic Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and other diseases. For example, studies have reported promising results in inhibiting the PI3Kδ pathway, which is crucial in cancer biology .

Material Science Applications

Fluorescent Properties
Pyrazolo[1,5-a]pyrimidines have been explored for their photophysical properties, making them suitable candidates for use in fluorescent materials. The synthesis of hybrid compounds combining pyrazolo[1,5-a]pyrimidines with coumarin systems has led to novel fluorophores with enhanced emission properties .

Nanomaterial Development
The incorporation of pyrazolo[1,5-a]pyrimidine derivatives into nanomaterials has been investigated for applications in drug delivery systems and biosensors due to their stability and functional versatility .

Case Studies

StudyFindingsApplications
Antimicrobial Activity Derivatives exhibited MIC values ranging from 0.25 µg/mL to 0.50 µg/mL against various pathogensPotential use in antibiotic development
Anticancer Research Significant inhibition of cancer cell lines through enzyme inhibitionDevelopment of anticancer therapeutics
Material Science Innovations Development of fluorescent compounds with improved emission characteristicsApplications in sensors and imaging technologies

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

Halogen Substitution

  • Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 331428-53-6): This analog replaces the 2-chlorophenyl group with a 4-bromophenyl moiety. The bromine atom’s larger size and lower electronegativity compared to chlorine may influence binding affinity in biological systems. Its molecular weight is 360.21 g/mol (C₁₆H₁₄BrN₃O₂) .
  • Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate : A positional isomer with a 4-chlorophenyl group (exact mass: 315.0848 g/mol) .

Activity Implications
Halogen position significantly impacts bioactivity. For instance, 2-chlorophenyl derivatives may exhibit distinct steric and electronic interactions compared to para-substituted analogs, affecting enzyme inhibition or receptor binding .

Heterocyclic Core Modifications

Triazolo vs. Pyrazolo Derivatives

  • Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate (C₂₂H₂₁ClN₄O₂S): This compound replaces the pyrazolo core with a triazolo[1,5-a]pyrimidine system. The molecule exhibits π-π stacking interactions in its crystal lattice, which may improve stability .
  • Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate : Incorporates a tetrazolo ring and a trifluoromethyl group. The flattened envelope conformation of the dihydropyrimidine ring and N–H⋯N hydrogen bonding in the crystal structure suggest unique solubility and pharmacokinetic profiles .
Antitumor Activity
  • Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (e.g., compounds 178d and 178f) show potent antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Fluorine and nitrile substituents enhance activity, highlighting the role of electron-withdrawing groups in improving cytotoxicity .
  • In contrast, the 4,5-dihydropyrazolo[1,5-a]pyrimidine core in the target compound may reduce CDK2 inhibition efficacy compared to unsaturated analogs .
Enzyme Inhibition

Structural and Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate C₁₆H₁₄ClN₃O₂ 315.75 2-ClPh, 7-Me, 6-COOEt Under investigation
Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate C₁₆H₁₄BrN₃O₂ 360.21 4-BrPh, 7-Me, 6-COOEt Not reported
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydrotriazolopyrimidine-6-carboxylate C₂₂H₂₁ClN₄O₂S 440.94 2-ClPh, 5-Me, 4,7-dihydro core π-π stacking interactions
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate C₉H₉N₅O₂ 219.20 7-NH₂, 3-CN, 6-COOEt Safety data available (GHS)

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Fluorine and nitrile substituents enhance antitumor activity by improving electron-deficient character, facilitating interactions with target enzymes like CDK2 .
  • Halogen Position : 2-Chlorophenyl groups introduce steric hindrance compared to para-substituted analogs, possibly modulating selectivity in kinase inhibition .

Biological Activity

Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H14ClN3O2
  • Molecular Weight : 315.75 g/mol
  • CAS Number : 1332506-36-1

Biological Activity Overview

The compound has been studied for various biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects. The following sections summarize key findings from recent studies.

Antibacterial Activity

Recent investigations have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial properties. This compound showed promising results against several bacterial strains. In a study assessing the antibiofilm and anti-quorum-sensing activities of novel pyrazole derivatives, this compound displayed effective inhibition of biofilm formation in pathogenic bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Biofilm Inhibition (%)
Staphylococcus aureus32 µg/mL75%
Escherichia coli16 µg/mL80%

Anticancer Potential

The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively researched. This compound has shown potential in inhibiting cancer cell proliferation. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting DNA fragmentation .

Mechanism of Action :

  • Inhibition of Kinase Activity : The compound acts as a dual inhibitor of EGFR and VGFR2 kinases, which are crucial in cancer cell signaling pathways.
  • Induction of Apoptosis : It triggers apoptotic pathways leading to increased cancer cell death.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazolo[1,5-a]pyrimidine derivatives is also noteworthy. This compound has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines :
    • Researchers evaluated the effect of this compound on MCF-7 breast cancer cells.
    • Results indicated a significant reduction in cell viability (up to 70% at higher concentrations) and enhanced apoptosis markers.
  • Antibacterial Efficacy :
    • A study assessed its activity against methicillin-resistant Staphylococcus aureus (MRSA).
    • The compound exhibited an MIC value comparable to standard antibiotics, indicating its potential as an alternative treatment option.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.